2,5-dichloro-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

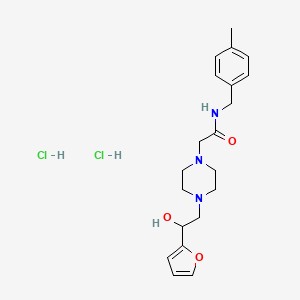

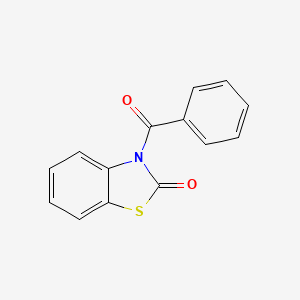

The compound "2,5-dichloro-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide" has been the subject of several studies. It is a derivative of benzothiazole and has shown potential as an anti-inflammatory and antibacterial agent. The compound has been synthesized through various chemical reactions and characterized using spectroscopic techniques .

Synthesis Analysis

The compound has been synthesized through different methods, including chloroacetylation and reaction with substituted piperazines, hydrazine hydrate, and 4,7-dichloroquinoline. The synthesis methods have been carefully designed to produce the desired compound with specific functional groups and properties .

Molecular Structure Analysis

The molecular structure of the compound has been characterized using various spectroscopic techniques such as 1H NMR, FTIR, and mass spectroscopy. These analyses have provided insights into the structural features and functional groups present in the compound .

Chemical Reactions Analysis

The compound has been subjected to chemical reactions to produce derivatives with potential antibacterial properties. These reactions have been carefully designed to introduce specific functional groups and linkages, leading to the development of novel antibacterial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound and its derivatives have been evaluated, including their antibacterial and anti-inflammatory activities. In vitro studies have demonstrated the broad spectrum of antibacterial activity and anti-inflammatory potential of the synthesized compounds .

These analyses collectively provide a comprehensive understanding of the compound's synthesis, molecular structure, chemical reactions, and physical and chemical properties, highlighting its potential as a valuable pharmacological agent.

"Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors." "Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents" "pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives" "Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes"

Scientific Research Applications

Structure-Activity Relationships in Drug Design

A study focused on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors explored various 6,5-heterocycles to improve metabolic stability, highlighting the significance of structural modifications in enhancing drug efficacy and stability, potentially applicable to compounds like 2,5-dichloro-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide (Stec et al., 2011).

Antimicrobial Applications

Research on new pyridine derivatives, including those with benzothiazole structures, demonstrated their antibacterial and antifungal activities. This suggests potential antimicrobial applications for similar compounds (Patel & Agravat, 2007).

Antitumor and Antioxidant Activities

Several studies have reported on the synthesis of benzothiazole derivatives and their evaluation as potent antitumor agents, underscoring the therapeutic potential of such compounds in cancer treatment (Yoshida et al., 2005). Additionally, compounds based on the benzothiazole structure have shown significant radical scavenging and antioxidant activities, suggesting their use in managing oxidative stress-related conditions (Ahmad et al., 2012).

Ligand-Protein Interactions and Photovoltaic Efficiency

Benzothiazolinone acetamide analogs have been investigated for their ligand-protein interactions and photovoltaic efficiency, indicating their potential in drug design and renewable energy applications (Mary et al., 2020).

Antimicrobial Resistance Combat

The development of benzothiazole derivatives has been aimed at combating antimicrobial resistance, showcasing the importance of such compounds in addressing global health challenges (Anuse et al., 2019).

properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,5-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2S/c1-8(22)19-10-3-5-13-14(7-10)24-16(20-13)21-15(23)11-6-9(17)2-4-12(11)18/h2-7H,1H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXQLHGLIVTXGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2514414.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2514420.png)

![N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2514421.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514422.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)

![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)

![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)